EP2 receptor antagonist-1
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Overview
Description
EP2 receptor antagonist-1 is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. This compound has gained significant attention due to its potential therapeutic applications in treating various inflammatory and neurodegenerative diseases. The EP2 receptor is a G-protein-coupled receptor that mediates several physiological and pathological processes, including inflammation, neuroprotection, and cancer progression .
Preparation Methods
The synthesis of EP2 receptor antagonist-1 involves several steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is typically synthesized through a series of reactions involving the formation of a heterocyclic ring system.
Functionalization: The core structure is then functionalized with various substituents to enhance its potency and selectivity. This step often involves reactions such as alkylation, acylation, and halogenation.
Final coupling: The final step involves coupling the functionalized core structure with other molecular fragments to obtain the desired this compound
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
EP2 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be carried out using reagents like halogens or alkylating agents to introduce different functional groups
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
EP2 receptor antagonist-1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool to study the EP2 receptor and its role in various chemical processes.
Biology: In biological research, this compound is employed to investigate the physiological and pathological functions of the EP2 receptor in cellular and animal models.
Medicine: This compound has shown potential in treating inflammatory diseases, neurodegenerative disorders, and certain types of cancer. .
Industry: In the pharmaceutical industry, this compound is explored as a lead compound for developing new drugs targeting the EP2 receptor
Mechanism of Action
EP2 receptor antagonist-1 exerts its effects by selectively binding to the EP2 receptor and blocking the binding of its endogenous ligand, prostaglandin E2. This inhibition prevents the activation of downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which is involved in various physiological processes . By blocking EP2 receptor activation, this compound can reduce inflammation, neurodegeneration, and cancer cell proliferation .
Comparison with Similar Compounds
EP2 receptor antagonist-1 is unique compared to other similar compounds due to its high potency and selectivity for the EP2 receptor. Some similar compounds include:
TG8-260: A second-generation EP2 receptor antagonist with improved potency and selectivity.
TG6-10-1: An earlier generation EP2 receptor antagonist with anti-inflammatory properties.
AH6809: A non-selective EP receptor antagonist that also targets other EP receptor subtypes.
This compound stands out due to its specific targeting of the EP2 receptor, making it a valuable tool for studying the role of this receptor in various diseases and for developing targeted therapies .
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXALKVNKANGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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